molecular formula C29H31N3O3 B11655691 3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11655691
M. Wt: 469.6 g/mol
InChI Key: KUJHWQFATXJSRV-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with significant interest in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepin-1-one core structure, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 4-(dimethylamino)benzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst to yield the final dibenzo[b,e][1,4]diazepin-1-one structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. It is believed to modulate neurotransmitter receptors in the brain, influencing signal transduction pathways. This modulation can result in altered neuronal activity, which may underlie its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3,4-dimethoxyphenyl)-11-[4-(dimethylamino)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one apart is its unique dibenzo[b,e][1,4]diazepin-1-one core, which imparts distinct biological activities and potential therapeutic benefits. Its structural complexity and functional versatility make it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C29H31N3O3

Molecular Weight

469.6 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-[4-(dimethylamino)phenyl]-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H31N3O3/c1-32(2)21-12-9-18(10-13-21)29-28-24(30-22-7-5-6-8-23(22)31-29)15-20(16-25(28)33)19-11-14-26(34-3)27(17-19)35-4/h5-14,17,20,29-31H,15-16H2,1-4H3

InChI Key

KUJHWQFATXJSRV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2

Origin of Product

United States

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